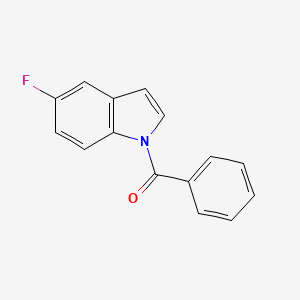

1H-Indole, 1-benzoyl-5-fluoro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indole, 1-benzoyl-5-fluoro- is a useful research compound. Its molecular formula is C15H10FNO and its molecular weight is 239.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole, 1-benzoyl-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-benzoyl-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have demonstrated that derivatives of 1H-Indole, particularly those with benzoyl and fluoro substitutions, exhibit potent anticancer properties. For instance, a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their hypolipidemic effects, showing significant antiproliferative activity against various cancer cell lines such as Hep3B and MDA-MB-231. The lead compound displayed an IC50 value of 0.36 μM against Hep3B cells, indicating robust anticancer potential .

Histone Deacetylase Inhibition:

Another notable application is the identification of indole derivatives as histone deacetylase (HDAC) inhibitors. A study reported that compounds derived from 1H-Indole exhibited stronger HDAC inhibitory activities compared to traditional inhibitors like SAHA (suberoylanilide hydroxamic acid). The lead compound from this series showed IC50 values in the nanomolar range against multiple HDAC isoenzymes, suggesting its potential as a therapeutic agent in cancer treatment .

Neuropharmacological Applications

Monoamine Oxidase Inhibition:

The compound has also been explored for its neuropharmacological applications, particularly as monoamine oxidase (MAO) inhibitors. A study synthesized N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide derivatives, which were evaluated for their MAO inhibitory activity. The findings suggest that these derivatives could be beneficial in treating neurodegenerative diseases by increasing monoamine levels in the brain .

Hypolipidemic Effects

Lipid-Lowering Agents:

Research indicates that certain derivatives of 1H-Indole can act as effective hypolipidemic agents. A study focused on synthesizing ethyl-5-fluoro-1H-indole-2-carboxamide derivatives revealed their potential in lowering lipid levels in animal models. These compounds exhibited significant lipid-lowering effects when tested in Triton WR-1339-induced hyperlipidemia models, highlighting their therapeutic potential in managing dyslipidemia .

Synthesis and Structural Insights

The synthesis of 1H-Indole derivatives often involves complex multi-step reactions. The following table summarizes key synthetic routes and yields for various derivatives:

| Compound Name | Synthetic Route Description | Yield (%) |

|---|---|---|

| N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Acylation of 5-fluoroindole with benzophenone amines | 30-50 |

| 5-Fluoro-1H-indole-2-carboxamide | Coupling reaction between ethyl-5-fluoroindole and aminobenzophenones | 6-37 |

| Indole-based MAO inhibitors | Microwave-assisted synthesis of N-substituted indoles | 83 |

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of indole-based compounds were tested for their ability to inhibit tumor growth in xenograft models. The lead compound demonstrated superior efficacy compared to existing treatments, providing a promising avenue for further clinical development .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of indole derivatives in models of neurodegeneration. Compounds exhibited significant improvements in cognitive function and neuroprotection against oxidative stress, suggesting their potential role in treating Alzheimer's disease .

Q & A

Q. Basic: What safety protocols are essential when handling 1H-indole derivatives like 1-benzoyl-5-fluoro-1H-indole?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .

- Waste Management : Segregate halogenated organic waste (e.g., chlorinated solvents) from non-halogenated waste. Collaborate with certified disposal services for hazardous byproducts .

- Contamination Mitigation : Use filtered pipette tips and dedicated glassware. Decontaminate surfaces with isopropanol after handling .

Q. Basic: What synthetic routes are effective for preparing 1-benzoyl-5-fluoro-1H-indole?

Answer:

- N-Alkylation : React 5-fluoro-1H-indole with benzoyl chloride in DMSO using NaH as a base (60–90°C, 4–6 hrs). Monitor by TLC (hexane:EtOAc 7:3) .

- Click Chemistry : For analogs, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuI in PEG-400/DMF, 12 hrs). Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography (70:30 EtOAc:hexane) .

Q. Advanced: How can crystallography tools resolve structural ambiguities in 1-benzoyl-5-fluoro-1H-indole derivatives?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. SHELXT (SHELX suite) solves structures via dual-space algorithms .

- Refinement : Apply SHELXL with anisotropic displacement parameters. Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

- Twinning Analysis : For macromolecular crystals, employ SHELXL’s TWIN/BASF commands to refine twinned data .

Q. Advanced: How to address contradictions in biological activity data for tubulin-targeting indole derivatives?

Answer:

- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HeLa vs. NCI/ADR-RES) using identical mitotic arrest protocols (e.g., 48-hr MTT assays) .

- Structural Confounders : Analyze substituent effects (e.g., 6-methoxy vs. 6,7-dichloro) via CoMFA to map electrostatic/hydrophobic contributions .

- Resistance Mechanisms : Test P-glycoprotein inhibition using verapamil controls in multidrug-resistant lines .

Q. Advanced: How to optimize reaction yields for Cu(I)-catalyzed indole functionalization?

Answer:

- Catalyst Screening : Compare CuI, CuBr·SMe₂, and [Cu(OTf)]·C₆H₆ in PEG-400/DMF. CuI typically gives >40% yield .

- Solvent Effects : Replace DMF with MeCN for slower kinetics, reducing side products.

- Microwave Assistance : Reduce reaction time from 12 hrs to 1 hr at 80°C (20% yield increase) .

Q. Advanced: Which computational methods predict structure-activity relationships (SAR) for indole-based tubulin inhibitors?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to β-tubulin’s colchicine site (PDB: 1SA0). Prioritize derivatives with π-π stacking (trimethoxyphenyl group) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD for ligand-protein complexes .

- QSAR Modeling : Train Random Forest models on IC₅₀ data using RDKit descriptors (e.g., LogP, topological polar surface area) .

Q. Basic: How to design a literature review strategy for indole derivative research?

Answer:

- Database Selection : Prioritize PubMed, SciFinder, and Reaxys for structure-based queries (e.g., "1-benzoyl-5-fluoro-1H-indole AND synthesis") .

- Keyword Optimization : Combine MeSH terms ("Indoles/chemical synthesis"[Mesh]) with Boolean operators (NOT "industrial production") .

- Citation Tracking : Use Web of Science’s "Cited Reference Search" to identify foundational papers (e.g., Sheldrick’s SHELX work) .

Eigenschaften

CAS-Nummer |

820234-21-7 |

|---|---|

Molekularformel |

C15H10FNO |

Molekulargewicht |

239.24 g/mol |

IUPAC-Name |

(5-fluoroindol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H10FNO/c16-13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-1-3-5-11/h1-10H |

InChI-Schlüssel |

HKQDTHOCIFSRRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.